molecular formula C15H14FN5O B7584056 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile

3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile

货号: B7584056
分子量: 299.30 g/mol
InChI 键: OCBGAOGXPIDYBE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile, also known as FP-1, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule inhibitor that targets the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator MDM2. This interaction is crucial for the regulation of the cell cycle and apoptosis, and its disruption has been implicated in the development and progression of various cancers.

作用机制

The mechanism of action of 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile involves the disruption of the p53-MDM2 interaction. MDM2 is a negative regulator of p53 that promotes its degradation and inhibits its transcriptional activity. This compound binds to the hydrophobic pocket on MDM2 that interacts with p53, thereby preventing the formation of the p53-MDM2 complex. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to inhibit tumor growth and metastasis in animal models of breast and lung cancer.

实验室实验的优点和局限性

One of the major advantages of 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile is its specificity towards the p53-MDM2 interaction. This makes it a promising candidate for the development of targeted cancer therapies. However, its efficacy may be limited by the development of drug resistance and off-target effects. In addition, the synthesis of this compound is complex and may require specialized equipment and expertise.

未来方向

There are several future directions for the development of 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile and related compounds. One potential avenue is the optimization of its pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Another direction is the identification of biomarkers that can predict the response of cancer cells to this compound. Finally, the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy, may enhance its efficacy and overcome drug resistance.

合成方法

The synthesis of 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile involves a multi-step process that starts with the reaction of 4-(1-methylpyrazol-4-yl)-3-oxopiperazine with 3-fluoro-4-nitrobenzonitrile in the presence of a base. This reaction yields the intermediate compound, which is then reduced to this compound using a reducing agent such as sodium borohydride. The final product is obtained after purification by column chromatography.

科学研究应用

The development of 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile has opened up new avenues for the treatment of cancer. The inhibition of the p53-MDM2 interaction by this compound leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. This has been demonstrated in various preclinical studies using different cancer cell lines and animal models.

属性

IUPAC Name

3-fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O/c1-19-9-12(8-18-19)21-5-4-20(10-15(21)22)14-3-2-11(7-17)6-13(14)16/h2-3,6,8-9H,4-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBGAOGXPIDYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCN(CC2=O)C3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。